

# An In-depth Technical Guide to the Chemical Structure and Properties of Ceftriaxone

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ceftriaxone**

Cat. No.: **B1232239**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ceftriaxone** is a sterile, semisynthetic, broad-spectrum third-generation cephalosporin antibiotic renowned for its potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.<sup>[1][2]</sup> Administered parenterally, it is distinguished by an exceptionally long plasma elimination half-life, allowing for once-daily dosing regimens in many indications.<sup>[3]</sup> This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and analytical methodologies pertinent to **Ceftriaxone**, intended for professionals in pharmaceutical research and development.

## Chemical Structure and Physicochemical Properties

**Ceftriaxone** is chemically designated as (6R,7R)-7-[2-(2-Amino-4-thiazolyl)glyoxylamido]-8-oxo-3-[[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-4H-1,2-diazin-3-yl)thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7<sup>2</sup>-(Z)-(O-methyloxime), disodium salt, sesquaterhydrate.<sup>[4]</sup> Its structure features a beta-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins, with two principal side chains that determine its antimicrobial spectrum and pharmacokinetic profile. The syn-configuration of the methoxy oxime moiety confers notable stability against beta-lactamase enzymes.

## Chemical Structure of Ceftriaxone

[Click to download full resolution via product page](#)Figure 1: Chemical Structure of **Ceftriaxone**

## Physicochemical Data

The key physicochemical properties of **Ceftriaxone** sodium are summarized in the table below. This data is critical for formulation development, stability testing, and analytical method design.

| Property                 | Value                                                                                      | References   |
|--------------------------|--------------------------------------------------------------------------------------------|--------------|
| Chemical Formula         | $C_{18}H_{16}N_8Na_2O_7S_3 \cdot 3.5H_2O$                                                  | [4]          |
| Molecular Weight         | 661.59 g/mol                                                                               | [4]          |
| Appearance               | White to yellowish-orange crystalline powder                                               | [4][5]       |
| Solubility               | Readily soluble in water, sparingly soluble in methanol, very slightly soluble in ethanol. | [4][5][6][7] |
| pH (1% aqueous solution) | Approximately 6.7                                                                          | [4][5]       |
| pKa                      | 3.19, 4.17                                                                                 | [8]          |
| Sodium Content           | ~83 mg (3.6 mEq) per gram of ceftriaxone activity                                          | [4][5]       |

## Pharmacology

### Mechanism of Action

**Ceftriaxone** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.<sup>[9]</sup> This process is mediated through the binding of **Ceftriaxone** to penicillin-binding proteins (PBPs), which are essential transpeptidases involved in the final step of peptidoglycan synthesis.<sup>[2][10]</sup> The beta-lactam ring of **Ceftriaxone** mimics the D-alanyl-D-alanine moiety of the natural substrate for these enzymes.<sup>[2]</sup> This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, which ultimately leads to the weakening of the cell wall and subsequent cell lysis.<sup>[1][2]</sup>



[Click to download full resolution via product page](#)

Figure 2: **Ceftriaxone**'s Mechanism of Action

## Mechanism of Resistance

Bacterial resistance to **Ceftriaxone** primarily occurs through three mechanisms:

- Hydrolysis by beta-lactamases: Production of enzymes (penicillinases and cephalosporinases) that cleave the beta-lactam ring, inactivating the antibiotic.<sup>[9]</sup>

- Alteration of penicillin-binding proteins (PBPs): Modifications in the structure of PBPs reduce their affinity for **Ceftriaxone**.[\[9\]](#)
- Decreased permeability: Changes in the bacterial outer membrane can restrict the entry of **Ceftriaxone** into the cell.[\[9\]](#)

## Pharmacokinetics

**Ceftriaxone** exhibits a unique pharmacokinetic profile characterized by a long elimination half-life. It is not metabolized in the body and is excreted as an unchanged drug through both renal and biliary pathways.[\[3\]](#)

### Pharmacokinetic Parameters in Healthy Adults

| Parameter                                         | Value (after 1g IV dose)    | References                               |
|---------------------------------------------------|-----------------------------|------------------------------------------|
| Elimination Half-Life (t <sub>1/2</sub> )         | 5.8 - 8.7 hours             | <a href="#">[3]</a>                      |
| Peak Plasma Concentration (C <sub>max</sub> )     | ~151 µg/mL                  | <a href="#">[11]</a>                     |
| Apparent Volume of Distribution (V <sub>d</sub> ) | 9.0 ± 1.1 L                 | <a href="#">[10]</a>                     |
| Plasma Clearance (CL <sub>p</sub> )               | 1,007 ± 130 mL/h            | <a href="#">[10]</a>                     |
| Protein Binding                                   | Reversibly bound to albumin | <a href="#">[9]</a> <a href="#">[12]</a> |
| Renal Excretion (% of dose)                       | 33 - 67%                    | <a href="#">[3]</a>                      |
| Biliary Excretion (% of dose)                     | Remainder of the dose       | <a href="#">[3]</a>                      |

## Adverse Drug Reactions

Common adverse effects include localized reactions at the injection site, gastrointestinal disturbances, and hypersensitivity reactions.[\[4\]](#) A significant, though less common, adverse event is neurotoxicity, which can manifest as encephalopathy, myoclonus, and seizures.[\[9\]](#)[\[13\]](#)

## Proposed Mechanism of Neurotoxicity

The neurotoxicity of beta-lactam antibiotics, including **Ceftriaxone**, is thought to be mediated primarily through the antagonism of the  $\gamma$ -aminobutyric acid (GABA) type A (GABA-A) receptor. [1][9] The structural similarity between the beta-lactam ring and the GABA neurotransmitter allows **Ceftriaxone** to competitively inhibit GABA binding, leading to reduced inhibitory neurotransmission and a state of neuronal hyperexcitability.[1][13]



[Click to download full resolution via product page](#)

Figure 3: Proposed Mechanism of **Ceftriaxone**-Induced Neurotoxicity

## Experimental Protocols

### Synthesis of Ceftriaxone Sodium (One-Pot Method)

This protocol outlines a general one-pot synthesis method for **Ceftriaxone** sodium, derived from common patent literature.



[Click to download full resolution via product page](#)

Figure 4: General Workflow for **Ceftriaxone** Sodium Synthesis

#### Methodology:

- Step 1: Formation of 7-ACT: 7-amino-cephalosporanic acid (7-ACA) is reacted with a triazine ring compound in an organic solvent (e.g., dimethyl carbonate) in the presence of a catalyst to form 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT). The product is typically retained as an organic solution. [2][14]
- Step 2: Acylation: To the organic solution of 7-ACT, a second organic solvent, water, an antioxidant, and an activated ester of the side chain, such as 2-(2-Amino-4-thiazolyl)-2-methoxyiminoacetic acid, thiobenzothiazole ester (AE active ester), are added.[2][14][15]
- Step 3: Reaction and Salt Formation: The mixture is reacted in the presence of an organic base (e.g., triethylamine). Following the reaction, a salt-forming agent like sodium acetate is introduced to form **Ceftriaxone** sodium.[14][15]
- Step 4: Purification and Isolation: The aqueous phase is separated, decolorized with activated carbon, and filtered. A water-soluble organic solvent is then added to induce crystallization. The resulting crystals are washed and dried to yield the final **Ceftriaxone** sodium product.[14][16]

## Stability-Indicating HPLC Method

This method is designed to quantify **Ceftriaxone** in the presence of its degradation products.

#### Chromatographic Conditions:

| Parameter            | Condition                                                                                                                                                         | References                                                    |
|----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------|
| Column               | C18 (e.g., 250 x 4.6 mm, 5 $\mu$ m)                                                                                                                               | <a href="#">[12]</a> <a href="#">[17]</a>                     |
| Mobile Phase         | Mixture of an aqueous buffer (e.g., potassium phosphate, pH 7.0) and an organic modifier (e.g., methanol or ethanol). Example ratio: 77:23 (v/v) buffer:methanol. | <a href="#">[8]</a> <a href="#">[12]</a> <a href="#">[17]</a> |
| Flow Rate            | 0.9 - 1.15 mL/min                                                                                                                                                 | <a href="#">[8]</a> <a href="#">[12]</a>                      |
| Detection Wavelength | 230 - 260 nm                                                                                                                                                      | <a href="#">[8]</a> <a href="#">[12]</a>                      |
| Injection Volume     | 10 - 20 $\mu$ L                                                                                                                                                   | <a href="#">[8]</a> <a href="#">[18]</a>                      |

| Column Temperature | Ambient or 25°C |[\[8\]](#) |

Procedure:

- Standard Solution Preparation: Prepare a stock solution of **Ceftriaxone** reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 20-120  $\mu$ g/mL).
- Sample Preparation: Reconstitute the **Ceftriaxone** for injection sample as directed. Dilute an appropriate volume with the mobile phase to a concentration within the linear range of the calibration curve.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Quantification: Calculate the concentration of **Ceftriaxone** in the sample by comparing its peak area to the calibration curve.

## Forced Degradation Study Protocol (as per ICH Guidelines)

Forced degradation studies are essential to establish the inherent stability of the drug substance and to develop stability-indicating analytical methods.[19][20]

Procedure:

- Prepare Stock Solution: Prepare a stock solution of **Ceftriaxone** (e.g., 1 mg/mL) in a suitable solvent (e.g., water).[21]
- Acid Hydrolysis: Mix a 2 mL aliquot of the stock solution with 10 mL of 0.1 N HCl. Allow to stand at room temperature for 1 hour. Neutralize the solution before analysis.[21]
- Alkaline Hydrolysis: Mix a 2 mL aliquot of the stock solution with 10 mL of 0.1 N NaOH. Allow to stand at room temperature for 1 hour. Neutralize the solution before analysis.[21]
- Oxidative Degradation: Mix a 2 mL aliquot of the stock solution with 10 mL of 5% H<sub>2</sub>O<sub>2</sub>. Allow to stand at room temperature for 1 hour.[21]
- Photolytic Degradation: Expose a solution of the drug (e.g., 20 µg/mL) to a minimum of 1.2 million lux hours and 200 watt hours/square meter of UV/Vis light. A dark control sample should be stored under the same conditions but protected from light.[19][21][22]
- Analysis: Analyze all stressed samples and a non-degraded control using a validated stability-indicating HPLC method (as described in 6.2).
- Evaluation: Assess the percentage of degradation and ensure that the degradation product peaks are well-resolved from the parent drug peak. The target degradation is typically between 5-20%. [20]

## Antimicrobial Susceptibility Testing: Disk Diffusion (Kirby-Bauer) Method

This method provides a qualitative assessment of bacterial susceptibility to **Ceftriaxone**.



[Click to download full resolution via product page](#)

Figure 5: Workflow for Disk Diffusion Susceptibility Testing

#### Methodology:

- **Inoculum Preparation:** Prepare a bacterial suspension from 4-5 colonies, adjusting its turbidity to match a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).[23][24]
- **Plate Inoculation:** Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate.[23][24]
- **Disk Application:** Aseptically place a 30 µg **Ceftriaxone** disk onto the inoculated agar surface. Gently press the disk to ensure complete contact.[23]

- Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[23]
- Result Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. Interpret the results based on established clinical breakpoints (e.g., for many organisms,  $\geq 21$  mm is susceptible, 14-20 mm is intermediate, and  $\leq 13$  mm is resistant).[23]

## Antimicrobial Susceptibility Testing: Broth Microdilution (MIC Determination)

This method provides a quantitative measure of the minimum inhibitory concentration (MIC).

Methodology:

- Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of a **Ceftriaxone** stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. Each well will contain 100  $\mu$ L of a specific antibiotic concentration.[25][26]
- Prepare Inoculum: Dilute a standardized bacterial suspension (0.5 McFarland) to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well after inoculation.[25]
- Inoculation: Add 5  $\mu$ L of the standardized bacterial inoculum to each well (except for the sterility control well).[25]
- Controls: Include a positive control (broth with bacteria, no antibiotic) and a negative/sterility control (broth only).[26]
- Incubation: Incubate the plate at 37°C for 18-24 hours.[26][27]
- MIC Determination: The MIC is the lowest concentration of **Ceftriaxone** that completely inhibits visible bacterial growth.[25][26]

## Conclusion

**Ceftriaxone** remains a cornerstone of antibacterial therapy due to its broad spectrum of activity and favorable pharmacokinetic profile. A thorough understanding of its chemical structure, physicochemical properties, and pharmacological characteristics is paramount for its effective

and safe use in clinical practice and for the development of new formulations and delivery systems. The experimental protocols provided herein offer a standardized framework for the analysis, stability testing, and microbiological evaluation of this critical antibiotic.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ceftriaxone-induced Encephalopathy: A Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104771366A - Preparation process of ceftriaxone sodium for injection - Google Patents [patents.google.com]
- 3. Pharmacokinetic profile of ceftriaxone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CEFTRIAXONE FOR INJECTION, USP [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. baxter.ca [baxter.ca]
- 8. academic.oup.com [academic.oup.com]
- 9. Serious Neurological Adverse Events of Ceftriaxone [mdpi.com]
- 10. journals.asm.org [journals.asm.org]
- 11. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Ceftiaxone-Induced Neurotoxicity: Case Report, Pharmacokinetic Considerations, and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN105061472A - One-pot synthesis method of ceftriaxone sodium - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparation method of ceftriaxone sodium compound - Eureka | Patsnap [eureka.patsnap.com]

- 17. researchgate.net [researchgate.net]
- 18. jddtonline.info [jddtonline.info]
- 19. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. database.ich.org [database.ich.org]
- 23. In Vitro Susceptibility Test of Different Clinical Isolates against Ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]
- 24. asm.org [asm.org]
- 25. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 26. m.youtube.com [m.youtube.com]
- 27. ajol.info [ajol.info]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Ceftriaxone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232239#chemical-structure-and-properties-of-ceftriaxone]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)